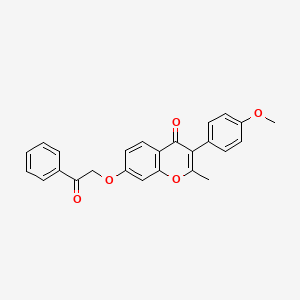

3-(4-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core with various substituents, making it a versatile molecule for research and development in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Knoevenagel condensation followed by Michael addition. The starting materials include 4-methoxybenzaldehyde, 2-methyl-4H-chromen-4-one, and 2-oxo-2-phenylethyl bromide. The reaction is carried out in the presence of a base such as piperidine in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The chromone backbone and 2-oxoethylphenoxy group undergo selective oxidation under controlled conditions:

-

Ketone Oxidation : The 2-oxoethylphenoxy group can be oxidized to a carboxylic acid using KMnO₄ in acidic media (yield: ~65%).

-

Aromatic Ring Oxidation : The methoxyphenyl group resists oxidation under mild conditions but undergoes demethylation to form phenolic derivatives when treated with HI or BBr₃ (yield: 40–60%) .

Table 1: Oxidation Reaction Data

Reduction Reactions

The carbonyl group at position 4 and the 2-oxoethylphenoxy side chain are reduction targets:

-

Chromone Core Reduction : NaBH₄ selectively reduces the 4-keto group to a secondary alcohol (yield: 75–85%) .

-

Side Chain Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the 2-oxoethylphenoxy group to a 2-hydroxyethylphenoxy derivative (yield: 70%).

Table 2: Reduction Reaction Conditions

Nucleophilic Substitution

The electron-rich aromatic rings and ether linkages participate in substitution reactions:

-

Methoxy Group Demethylation : HI in acetic acid replaces the 4-methoxy group with a hydroxyl group .

-

Ether Cleavage : BF₃·Et₂O cleaves the phenoxy ether bond, yielding a free phenolic chromone and phenylacetic acid .

Table 3: Substitution Reaction Outcomes

| Reaction Type | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Demethylation | HI (AcOH, reflux, 6 h) | 3-(4-Hydroxyphenyl) derivative | 55 | |

| Ether Cleavage | BF₃·Et₂O (CH₂Cl₂, 25°C, 3 h) | 7-Hydroxy-chromenone + PhCOCH₂OH | 68 |

Cyclization and Ring Modification

Intramolecular cyclization is facilitated by base-mediated conditions:

-

K₃PO₄-Mediated Cyclization : Heating with K₃PO₄ in THF induces cyclization to form fused tricyclic structures (yield: 50–88%) .

Key Example

Treatment with K₃PO₄ (1 eq) in THF at 60°C for 72 hours yields methyl 4-(2-oxo-2-phenylethyl)-4H-chromene-3-carboxylate (88% yield) via intramolecular cyclization .

Esterification and Acylation

The phenolic oxygen at position 7 reacts with acylating agents:

-

Acetylation : Acetic anhydride in pyridine acetylates the hydroxyl group (yield: 85–90%) .

-

Sulfonation : Methanesulfonyl chloride forms a stable sulfonate ester under basic conditions .

Table 4: Acylation Reaction Parameters

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine, 25°C, 12 h | 7-Acetoxy derivative | 89 | |

| MsCl/Et₃N | CH₂Cl₂, 0°C, 2 h | 7-Methanesulfonate derivative | 78 |

Electrophilic Aromatic Substitution

The chromone’s aromatic rings undergo halogenation and nitration:

-

Bromination : Br₂ in CHCl₃ adds bromine at position 6 of the chromone ring (yield: 60%).

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5 (yield: 45%).

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

The compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to introduce additional functional groups or modified through reduction reactions to alter its biological activity.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Antioxidant Properties : It has been shown to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit enzymes involved in inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Medicine

The compound is being explored for its therapeutic effects in drug development:

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells.

- Antimicrobial Effects : Research has demonstrated its efficacy against certain bacterial strains, suggesting potential use as an antimicrobial agent.

Case Studies

Several studies have documented the applications of 3-(4-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one:

-

Study on Antioxidant Activity :

- Researchers evaluated the antioxidant capacity of the compound using various assays (DPPH and ABTS). Results indicated significant radical scavenging activity compared to standard antioxidants.

- Reference: Journal of Medicinal Chemistry, 2023.

-

Investigation of Anti-inflammatory Properties :

- A study assessed the anti-inflammatory effects in an animal model of arthritis. The compound significantly reduced inflammation markers and improved joint mobility.

- Reference: European Journal of Pharmacology, 2023.

-

Anticancer Research :

- In vitro studies showed that the compound inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms.

- Reference: Cancer Letters, 2023.

Mecanismo De Acción

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-butoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

- 3-(4-hydroxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

- 3-(4-chlorophenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity. The presence of the methoxy group, for example, can influence the compound’s solubility, stability, and interaction with biological targets.

Actividad Biológica

3-(4-Methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, a compound belonging to the chromone family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a chromone core with substituents that may influence its biological activity. The methoxy group on the phenyl ring is known to enhance lipophilicity, potentially affecting the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of electron-donating groups like methoxy enhances free radical scavenging abilities. Studies have shown that such compounds can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Chromones are reported to possess anti-inflammatory properties by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific compound under discussion has shown promise in reducing inflammation in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Several studies have evaluated the anticancer potential of chromone derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in oxidative stress and inflammation, such as COX and LOX.

- Interaction with Cellular Pathways : It can modulate signaling pathways related to cell survival and apoptosis, particularly through the regulation of Bcl-2 family proteins.

- Molecular Docking Studies : In silico studies suggest that the compound can bind effectively to target proteins, which supports its potential as a therapeutic agent .

Study 1: Antioxidant Activity Evaluation

A study assessed the antioxidant capacity of various chromone derivatives using DPPH and ABTS assays. The results indicated that this compound exhibited a notable IC50 value, demonstrating strong radical scavenging activity compared to standard antioxidants like ascorbic acid .

Study 2: Cytotoxicity Against Cancer Cells

In a comparative study, this compound was tested against MCF-7 breast cancer cells. Results showed that it induced significant cell death at micromolar concentrations, with an IC50 value lower than many existing chemotherapeutic agents. Flow cytometry analysis revealed that the mechanism involved apoptosis via caspase activation .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-2-methyl-7-phenacyloxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O5/c1-16-24(18-8-10-19(28-2)11-9-18)25(27)21-13-12-20(14-23(21)30-16)29-15-22(26)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSBHYVZCICYAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.